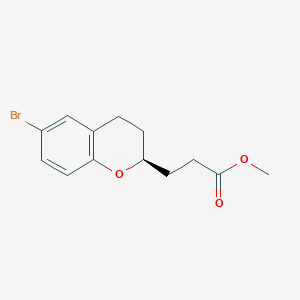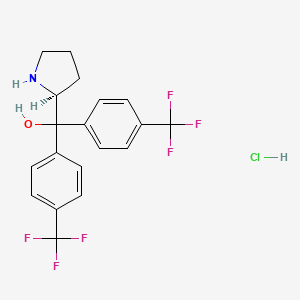
Teoc-L-Ile-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is commonly used to protect amines in organic synthesis due to its stability towards hydrolysis and other nucleophilic attacks . This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Teoc-L-Ile-Gly-OH typically involves the protection of the amino group of L-isoleucine with the 2-(trimethylsilyl)ethoxycarbonyl group. This is followed by coupling with glycine to form the final product. The protection step is usually carried out using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The coupling reaction with glycine can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Teoc-L-Ile-Gly-OH undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Fluoride reagents like TBAF are commonly used for the deprotection of the Teoc group.
Coupling: Reagents such as DCC and HOBt are used for peptide coupling reactions.
Major Products Formed
Deprotection: The major products formed during deprotection are the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.
Coupling: The major products are longer peptide chains formed by the coupling of this compound with other amino acids.
Applications De Recherche Scientifique
Teoc-L-Ile-Gly-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino group selectively.
Drug Development: The compound is used in the development of peptide-based drugs, where selective protection and deprotection of functional groups are crucial.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of Teoc-L-Ile-Gly-OH primarily involves the protection and deprotection of the amino group. The Teoc group protects the amino group by forming a stable carbamate linkage. Upon treatment with fluoride ions, the Teoc group is removed through a β-elimination and decarboxylation process, releasing the free amine . This selective deprotection allows for the sequential synthesis of peptides and other complex molecules.
Comparaison Avec Des Composés Similaires
Teoc-L-Ile-Gly-OH can be compared with other similar compounds such as:
Boc-L-Ile-Gly-OH: Uses the tert-butoxycarbonyl (Boc) group for protection. Boc is less stable under acidic conditions compared to Teoc.
Fmoc-L-Ile-Gly-OH: Uses the 9-fluorenylmethoxycarbonyl (Fmoc) group for protection. Fmoc is removed under basic conditions, whereas Teoc is removed using fluoride ions.
Cbz-L-Ile-Gly-OH: Uses the benzyloxycarbonyl (Cbz) group for protection. Cbz is removed by hydrogenation, making it different from the fluoride-based deprotection of Teoc.
The uniqueness of this compound lies in its stability towards hydrolysis and nucleophilic attacks, as well as its compatibility with various reaction conditions, including acidic and reductive environments .
Propriétés
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(19)15-9-11(17)18)16-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,19)(H,16,20)(H,17,18)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEJVMKUFSPZGG-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5aR,10bS)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089909.png)
![(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089916.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089939.png)


![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)



![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)

